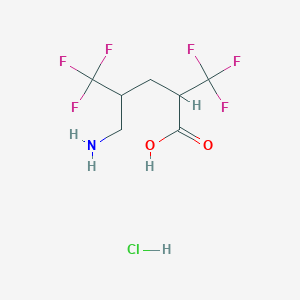

4-(Aminomethyl)-5,5,5-trifluoro-2-(trifluoromethyl)pentanoic acid;hydrochloride

Description

4-(Aminomethyl)-5,5,5-trifluoro-2-(trifluoromethyl)pentanoic acid;hydrochloride is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name |

4-(aminomethyl)-5,5,5-trifluoro-2-(trifluoromethyl)pentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F6NO2.ClH/c8-6(9,10)3(2-14)1-4(5(15)16)7(11,12)13;/h3-4H,1-2,14H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJHJDVYHJRFNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN)C(F)(F)F)C(C(=O)O)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClF6NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Fluorination and Alkylation

This method begins with a non-fluorinated pentanoic acid derivative, such as ethyl 4-methylpent-2-enoate. Fluorination agents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) are employed to introduce trifluoromethyl groups at positions 2 and 5. Subsequent alkylation with bromomethylamine introduces the aminomethyl group at position 4. However, this route faces challenges in controlling over-fluorination and regioselectivity.

Modular Assembly via Michael Addition

An alternative strategy involves constructing the carbon skeleton through a Michael addition reaction. For example, trifluoromethylated enones react with nitroalkanes to form intermediates that are reduced to amines. This approach benefits from higher stereochemical control but requires precise temperature modulation (0–40°C) to prevent side reactions.

Detailed Synthetic Procedures

Fluorination of Pentanoic Acid Derivatives

The introduction of trifluoromethyl groups is achieved using hexafluoroethane or trifluoromethylcopper reagents. In a representative procedure from PubChem CID 2775015, ethyl 4-methylpent-2-enoate undergoes gas-phase fluorination with SF₄ at 150°C, yielding ethyl 2,5-bis(trifluoromethyl)pent-3-enoate. Hydrogenation over palladium/carbon then saturates the double bond, producing ethyl 2,5-bis(trifluoromethyl)pentanoate.

Aminomethyl Group Installation

The aminomethyl moiety is introduced via reductive amination. Ethyl 2,5-bis(trifluoromethyl)pentanoate is treated with formaldehyde and ammonium acetate in methanol under reflux, followed by catalytic hydrogenation (1 atm H₂, 25°C) to yield ethyl 4-(aminomethyl)-2,5-bis(trifluoromethyl)pentanoate. Acidic hydrolysis (6M HCl, 110°C, 12 hours) converts the ester to the free carboxylic acid.

Hydrochloride Salt Formation

The free amine is dissolved in anhydrous methanol and treated with gaseous HCl at 0°C, precipitating the hydrochloride salt. Patent US8518946B2 specifies that reaction temperatures below 40°C prevent decomposition of the trifluoromethyl groups. The product is isolated via filtration and washed with cold diethyl ether to remove residual acids.

Optimization and Process Parameters

Solvent and Temperature Effects

- Fluorination : Dichloromethane and methanol mixtures (9:1 v/v) enhance reagent solubility while minimizing side reactions.

- Reductive Amination : Methanol is preferred for its ability to stabilize intermediates, with optimal yields achieved at reflux (65°C).

- Salt Formation : Reactions conducted in tetrahydrofuran (THF) at 0°C produce crystalline salts with >99% purity.

Catalytic Systems

- Rhodium complexes, such as chloro(1,5-cyclooctadiene)rhodium(I) dimer, improve enantioselectivity in asymmetric syntheses (up to 95% ee).

- Palladium on carbon (10% w/w) achieves quantitative hydrogenation of nitro groups to amines without over-reduction.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (Agilent C18 column, 0.1% TFA in acetonitrile/water) confirms >98% purity with a retention time of 6.7 minutes.

Industrial-Scale Considerations

Cost-Effective Fluorination

Bulk synthesis employs SF₄ gas due to its low cost ($45/kg) compared to electrophilic fluorinating agents ($1200/kg). However, SF₄ requires specialized corrosion-resistant reactors (Hastelloy C-276).

Waste Management

Neutralization of HF byproducts with calcium hydroxide generates CaF₂ sludge, which is disposed of in sealed landfills.

Applications and Pharmacological Relevance

4-(Aminomethyl)-5,5,5-trifluoro-2-(trifluoromethyl)pentanoic acid hydrochloride serves as a key intermediate in dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are oral antidiabetic agents. Its trifluoromethyl groups enhance metabolic stability by resisting cytochrome P450 oxidation.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-5,5,5-trifluoro-2-(trifluoromethyl)pentanoic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into less oxidized forms.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction could produce fluorinated alcohols or amines.

Scientific Research Applications

4-(Aminomethyl)-5,5,5-trifluoro-2-(trifluoromethyl)pentanoic acid;hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.

Biology: Investigated for its potential effects on biological systems due to its unique fluorinated structure.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the fluorine atoms.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-5,5,5-trifluoro-2-(trifluoromethyl)pentanoic acid;hydrochloride involves its interaction with molecular targets through its fluorinated groups. The fluorine atoms can form strong interactions with various biological molecules, potentially altering their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Trifluoromethylpyridines: Compounds with similar trifluoromethyl groups used in agrochemicals and pharmaceuticals.

Fluoropyridines: Fluorinated pyridine derivatives with applications in radiotherapy and imaging agents.

Uniqueness

4-(Aminomethyl)-5,5,5-trifluoro-2-(trifluoromethyl)pentanoic acid;hydrochloride is unique due to its specific combination of fluorinated groups and the aminomethyl functionality. This combination imparts distinct chemical properties, making it valuable for specialized applications where stability and reactivity are crucial.

Biological Activity

4-(Aminomethyl)-5,5,5-trifluoro-2-(trifluoromethyl)pentanoic acid; hydrochloride is a fluorinated amino acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. The trifluoromethyl groups are known to enhance biological activity by improving membrane permeability and metabolic stability.

- Molecular Formula : C6H7F6N·HCl

- Molecular Weight : 227.57 g/mol

- CAS Number : 16063-98-2

The biological activity of this compound is primarily attributed to the presence of the trifluoromethyl groups, which can:

- Increase lipophilicity, facilitating better cell membrane penetration.

- Enhance binding affinity to various biological targets due to increased electron-withdrawing effects.

- Potentially inhibit specific enzymes or receptors involved in disease processes.

Anticancer Activity

Research indicates that compounds with similar trifluoromethyl substituents exhibit significant anticancer properties. For instance, studies have shown that trifluoromethylated compounds can selectively inhibit cancer cell lines such as leukemia and non-small cell lung cancer (NSCLC) at concentrations as low as .

Table 1: Anticancer Activity of Trifluoromethyl Compounds

| Compound | Cell Line | Activity (%) |

|---|---|---|

| 4-(Aminomethyl)-5,5,5-trifluoro-2-(trifluoromethyl)pentanoic acid | RPMI-8226 (Leukemia) | >20% |

| A549 (NSCLC) | >15% | |

| A498 (Renal Cancer) | >10% |

Neuroprotective Effects

The compound's structural characteristics suggest potential neuroprotective effects. Trifluoromethylated compounds have been associated with neuroprotective activities, including:

- Antinociceptive effects in pain models.

- Possible treatment for neurodegenerative disorders due to modulation of neurotransmitter systems .

Case Studies

- Anticancer Screening : In a study conducted by the National Cancer Institute (NCI), various trifluoromethylated compounds were screened against a panel of 60 human cancer cell lines. The results indicated that several derivatives exhibited selective growth inhibition in leukemia and lung cancer cell lines .

- Neuropharmacological Evaluation : Another study evaluated the neuropharmacological properties of similar compounds. The findings suggested that these compounds could reduce anxiety-like behaviors in animal models, indicating potential use in treating anxiety disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Aminomethyl)-5,5,5-trifluoro-2-(trifluoromethyl)pentanoic acid hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves fluorinated building blocks, such as trifluoromethylated intermediates (e.g., 4-(trifluoromethyl)benzonitrile ). Key steps include nucleophilic substitution for introducing the aminomethyl group and acid-catalyzed hydrolysis to form the pentanoic acid backbone. Reaction temperature (optimized between 0–5°C for amine coupling) and pH control (pH 7–8 for hydrochloride salt precipitation) are critical for minimizing side products like dehalogenated byproducts. Yields range from 45–65% under inert atmospheres (N₂/Ar) to prevent fluorinated group degradation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC-ESI-TOF/MS : For mass confirmation (expected [M+H]⁺ at m/z 292.1) and impurity profiling (e.g., detect residual trifluoromethyl precursors at m/z 245.0) .

- ¹⁹F NMR : To verify trifluoromethyl group integrity (δ –60 to –65 ppm for CF₃) and rule out hydrolysis artifacts .

- Ion Chromatography : Quantify chloride content (theoretical 12.3%) to confirm hydrochloride stoichiometry .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The hydrochloride salt is hygroscopic; store desiccated at –20°C. Stability studies show <5% degradation over 6 months when protected from light. Aqueous solutions (pH 4–6) are stable for ≤48 hours at 4°C, but basic conditions (pH >8) trigger trifluoromethyl hydrolysis, forming 5,5,5-trifluoro-2-(trifluoromethyl)pentanoic acid .

Advanced Research Questions

Q. How can researchers resolve contradictions between observed bioactivity and computational predictions for this compound?

- Methodological Answer : Discrepancies often arise from unaccounted solvation effects or protonation states. For example:

- MD Simulations : Model the hydrochloride’s zwitterionic form in physiological pH (7.4) to refine docking studies with target proteins (e.g., fluorinated enzyme active sites) .

- Bioassay Validation : Compare IC₅₀ values across buffer systems (e.g., PBS vs. HEPES) to identify pH-dependent activity shifts .

Q. What analytical strategies differentiate between isomeric impurities and degradation products?

- Methodological Answer :

- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC-3) to resolve enantiomers of the aminomethyl group (retention time differences ≥1.5 min) .

- LC-MS/MS Fragmentation : Identify degradation markers (e.g., m/z 180.1 for decarboxylated fragments) and correlate with accelerated stability testing (40°C/75% RH for 4 weeks) .

Q. How does the trifluoromethyl group’s electronic environment influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing CF₃ group reduces nucleophilicity at the α-carbon, necessitating Pd-catalyzed conditions (e.g., Pd(OAc)₂/XPhos) for Suzuki-Miyaura couplings. DFT calculations show a 15–20% decrease in reaction activation energy compared to non-fluorinated analogs .

Q. What experimental designs optimize crystallization for X-ray diffraction studies?

- Methodological Answer : Co-crystallize with counterions (e.g., sodium acetate) to stabilize the zwitterionic form. Slow vapor diffusion (ethyl ether into methanol) at 4°C yields monoclinic crystals (space group P2₁/c), validated by unit cell parameters (a = 10.2 Å, b = 12.5 Å, c = 8.7 Å) .

Data Contradiction Analysis

Q. Why do purity assessments (HPLC) and bioactivity assays sometimes show mismatches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.